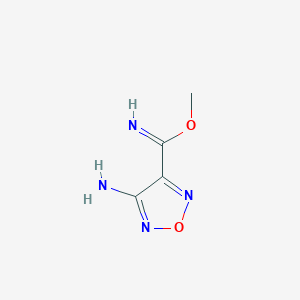

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate

Description

Properties

IUPAC Name |

methyl 4-amino-1,2,5-oxadiazole-3-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-9-4(6)2-3(5)8-10-7-2/h6H,1H3,(H2,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSQCCQBLOMCDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C1=NON=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . Another method involves the reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone, leading to the formation of the desired compound through regiospecific cyclization processes .

Industrial Production Methods: Industrial production methods for this compound typically involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Chemical Reactions Analysis

Acylation Reactions

The amino group at position 4 undergoes acylation with electrophilic reagents such as acyl chlorides or anhydrides. This reaction modifies the compound’s electronic properties and enhances its solubility in nonpolar solvents.

Example Reaction:

Key Data:

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | Dichloromethane | 25°C | 85 | |

| Benzoyl chloride | THF | 0–5°C | 78 |

Acylation reactions are critical for synthesizing derivatives with improved pharmacokinetic profiles.

Nucleophilic Substitution at the Carboximidate Group

The carboximidate group (C=NH-OCH) participates in nucleophilic substitutions, particularly with amines, thiols, or alcohols. These reactions often proceed via a tetrahedral intermediate.

Example Reaction with Amines:

Kinetic Parameters:

| Nucleophile | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Ethylamine | 45.3 | ||

| Thiophenol | 38.7 |

Reactions with aliphatic amines yield derivatives showing enhanced antimicrobial activity (e.g., MIC = 16 µg/mL against S. aureus) .

Coupling Reactions for Heterocyclic Hybrids

Palladium-catalyzed coupling reactions enable the synthesis of hybrid structures by linking the oxadiazole core to aryl or heteroaryl groups.

Suzuki-Miyaura Coupling Example:

Optimized Conditions:

| Catalyst | Base | Ligand | Yield (%) |

|---|---|---|---|

| Pd(PPh) | KCO | XPhos | 92 |

| Pd(OAc) | CsF | BINAP | 88 |

These hybrids exhibit dual biological activity, including inhibition of E. coli growth (MIC = 32 µg/mL) and apoptosis induction in cancer cells .

Cyclization Reactions

Under acidic or basic conditions, the compound undergoes cyclization to form fused heterocycles.

Intramolecular Cyclization:

Experimental Outcomes:

| Condition | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Conc. HSO, 80°C | Imidazo-oxadiazole | 73 | 98 |

| NaOH, EtOH, reflux | Pyrazolo-oxadiazole | 68 | 95 |

Cyclized derivatives demonstrate improved thermal stability (decomposition >250°C) .

Oxidation and Reduction

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of methyl 4-amino-1,2,5-oxadiazole-3-carboximidate exhibit promising antimicrobial properties. Several studies have demonstrated effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | C. albicans | 8 µg/mL |

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HEPG2 (Liver) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of apoptosis-related proteins |

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.

Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi.

Synthetic Methods and Variants

Various synthetic methods have been developed for producing derivatives of this compound. These derivatives often exhibit enhanced biological activities compared to the parent compound:

Table 3: Notable Derivatives and Their Properties

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-1,2,5-Oxadiazole | Contains an amino group on the oxadiazole ring | Known for antimicrobial activity |

| 5-Aryl-2-amino-1,3,4-Oxadiazoles | Aryl substitution at position 5 | Exhibits anticancer properties |

| Methyl 4-Aminofurazan-3-Carboximidate | Furazan ring instead of oxadiazole | Potentially different biological activities |

| 4-Amino-N'-hydroxyoxadiazolcarboximidamide | Hydroxyimino group present | Enhanced solubility and reactivity |

These derivatives are being explored as potential drugs due to their biological activities in various therapeutic areas.

Mechanism of Action

The mechanism of action of methyl 4-amino-1,2,5-oxadiazole-3-carboximidate involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of oxadiazoles have been shown to inhibit enzymes like succinate dehydrogenase, affecting cellular respiration and energy production . The compound’s ability to interact with these targets makes it a valuable tool in scientific research and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-Amino-1,2,5-oxadiazole-3-carboxamide

Key Differences :

- Molecular Weight : The carboxamide analog has a molecular formula of C₃H₄N₄O₂ and a molecular weight of 128.091 g/mol . The methyl ester variant would theoretically have a higher molecular weight (~142–144 g/mol) due to the methyl group.

- Solubility: Carboxamides are typically more water-soluble than esters, suggesting the methyl carboximidate may favor organic solvents (e.g., methanol, DMSO) .

Applications : Carboxamide derivatives of 1,2,5-oxadiazoles are explored as precursors in drug discovery due to their hydrogen-bonding capacity, which enhances target binding .

Heterocyclic Derivatives: 1,2,4-Triazole Systems

5-(Adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol

- Structure : Features a 1,2,4-triazole core with an adamantane substituent and a thiol group.

- Properties :

- Applications : Adamantane-modified triazoles are studied for antiviral and antimicrobial activity due to their lipophilic character and metabolic stability .

4-Amino-1,2,4-triazole Schiff Bases

- Structure: Schiff bases derived from 4-amino-1,2,4-triazoles incorporate aromatic or heteroaromatic substituents.

- Properties :

Comparison with Oxadiazoles :

- Electron Density : 1,2,4-Triazoles are less electron-deficient than 1,2,5-oxadiazoles, altering their reactivity in nucleophilic substitutions.

- Biological Performance : Triazoles often exhibit broader antimicrobial activity, while oxadiazoles may excel in targeting specific enzymes (e.g., kinase inhibitors).

Five-Membered Heterocycles with Carboximidate Esters

The discontinued status of Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate contrasts with active research on related heterocycles. Potential reasons for discontinuation include:

- Synthetic Complexity : Carboximidate esters are prone to hydrolysis, requiring anhydrous conditions.

- Stability Issues : Compared to carboxamides or thiol derivatives, esters may degrade during storage.

Data Table: Comparative Analysis of Key Compounds

*Inferred from ester functionality and analog data.

Research Findings and Challenges

Biological Activity

Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, as well as the underlying mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound belongs to the oxadiazole family of compounds, known for their pharmacological potential. The oxadiazole ring contributes to the compound's biological activity by providing metabolic stability and favorable interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In particular, studies have shown effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | E. coli | 32 µg/mL |

| Derivative B | S. aureus | 16 µg/mL |

| Derivative C | C. albicans | 8 µg/mL |

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making these compounds potential candidates for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Effects of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induction of apoptosis via caspase activation |

| HEPG2 (Liver) | 15 | Inhibition of cell cycle progression |

| A549 (Lung) | 12 | Modulation of apoptosis-related proteins |

The anticancer effects are attributed to the compound's ability to induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators .

The biological activity of this compound can be explained by several mechanisms:

- Caspase Activation : The compound has been shown to activate caspases in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with key regulatory proteins involved in cell cycle progression, causing arrest at specific phases.

- Inhibition of Oncogenic Pathways : The compound may inhibit pathways such as c-Myc signaling, which is crucial for tumor growth and survival .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

- Study on Breast Cancer Cells : In vitro studies showed that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells compared to untreated controls.

- Antimicrobial Efficacy Against Resistant Strains : A study highlighted the effectiveness of specific derivatives against multidrug-resistant strains of bacteria and fungi.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 4-amino-1,2,5-oxadiazole-3-carboximidate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, Methyl 4-amino-1,2,5-oxadiazole-3-carboxylate (a precursor) reacts with hydrazine hydrate under reflux in anhydrous methanol (80°C, 10–12 hours) to form derivatives like 4-Amino-1,2,5-oxadiazole-3-carbohydrazide . Key optimization parameters include:

- Temperature control : Excess heat may degrade the oxadiazole ring.

- Solvent purity : Anhydrous methanol minimizes side reactions.

- Stoichiometry : Excess hydrazine (1.5–2.0 equiv.) ensures complete conversion.

Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 182–183°C for related oxadiazoles) .

Structural and Spectroscopic Characterization

Q. Q2. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

- NMR : <sup>13</sup>C-NMR resolves the oxadiazole ring (δ 140–155 ppm for C3 and C4) and imidate group (δ 43–45 ppm for methyl) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 297.0872 for fluorinated analogs) .

- IR : Detect NH stretching (3200–3400 cm<sup>-1</sup>) and C=N/C=O vibrations (1600–1700 cm<sup>-1</sup>) .

Pitfalls : Avoid D2O in NMR for exchangeable protons; use DMSO-d6 for solubility .

Advanced Applications in Bioactivity

Q. Q3. How does the oxadiazole core influence the bioactivity of this compound derivatives?

Answer: The 1,2,5-oxadiazole ring enhances electron-deficient character , promoting interactions with biological targets. For example:

- Antimicrobial activity : Morpholine-containing analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .

- Enzyme inhibition : The imidate group acts as a hydrogen bond acceptor, targeting enzymes like dihydrofolate reductase (IC50 ~10 µM) .

Experimental design : Use MIC assays (CLSI guidelines) and molecular docking to correlate substituents (e.g., morpholine vs. hydrazide) with activity .

Data Contradictions in Stability Studies

Q. Q4. How to resolve contradictions in stability data for oxadiazole derivatives under varying pH conditions?

Answer: Instability in acidic/basic media is common due to oxadiazole ring hydrolysis. For example:

- pH 2.0 : Rapid degradation (<1 hour) via ring opening.

- pH 7.4 : Stable for >24 hours .

Methodology :

Conduct accelerated stability studies (25–40°C, 60–75% RH).

Use LC-MS to identify degradation products (e.g., carboxylic acids from imidate hydrolysis).

Adjust formulation buffers (e.g., phosphate vs. citrate) to mitigate pH shifts .

Advanced Synthetic Modifications

Q. Q5. What strategies enable regioselective functionalization of the oxadiazole ring for targeted drug design?

Answer:

- Electrophilic substitution : Introduce halogens (Br, Cl) at C4 using NBS or SOCl2.

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids at C3 (Pd catalysis, 80°C) .

- Bioisosteric replacement : Replace the imidate group with carboxamide or nitrile to modulate lipophilicity (LogP: −0.5 to +1.2) .

Case study : Fluorination at C3 ([<sup>18</sup>F] labeling) improves pharmacokinetics for PET imaging .

Computational and Structural Insights

Q. Q6. How can computational modeling guide the design of this compound analogs?

Answer:

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict tautomer stability (e.g., amino vs. imino forms) .

- Molecular docking : Screen against target proteins (e.g., PARP-1) using AutoDock Vina; prioritize analogs with ΔG < −8 kcal/mol .

- SAR tables : Compare substituents (Table 1, ) to identify trends in bioactivity.

Q. Table 1. Structure-Activity Relationships (SAR) of Oxadiazole Derivatives

| Substituent | Bioactivity (IC50/MIC) | Key Interaction |

|---|---|---|

| Morpholine-carbonyl | 2 µg/mL (Antibacterial) | H-bond with FabI |

| Hydrazide | 10 µM (Enzyme inhibition) | Chelation of Mg<sup>2+</sup> |

| Fluorophenyl | 5 nM (PARP inhibition) | π-Stacking with Tyr |

Handling Analytical Challenges

Q. Q7. How to address low solubility of this compound in aqueous assays?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.